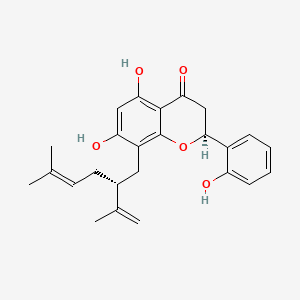

Kushenol A

Beschreibung

This compound has been reported in Sophora flavescens with data available.

a tyrosinase inhibitor derived from Sophora flavescens

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2S)-5,7-dihydroxy-2-(2-hydroxyphenyl)-8-[(2R)-5-methyl-2-prop-1-en-2-ylhex-4-enyl]-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28O5/c1-14(2)9-10-16(15(3)4)11-18-20(27)12-21(28)24-22(29)13-23(30-25(18)24)17-7-5-6-8-19(17)26/h5-9,12,16,23,26-28H,3,10-11,13H2,1-2,4H3/t16-,23+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGBMVWVBHWHRGD-MWTRTKDXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC(CC1=C2C(=C(C=C1O)O)C(=O)CC(O2)C3=CC=CC=C3O)C(=C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CC[C@H](CC1=C2C(=C(C=C1O)O)C(=O)C[C@H](O2)C3=CC=CC=C3O)C(=C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701318374 | |

| Record name | Kushenol A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701318374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

408.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99217-63-7 | |

| Record name | Kushenol A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99217-63-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Kushenol A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701318374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Kushenol A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S7LW4HSS6R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

What is the chemical structure of Kushenol A?

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kushenol A, a prenylated flavonoid isolated from the roots of Sophora flavescens, has garnered significant attention within the scientific community for its diverse pharmacological activities. This technical guide provides an in-depth overview of the chemical structure, biological functions, and mechanisms of action of this compound. Detailed experimental protocols for key biological assays are provided, and its interaction with cellular signaling pathways is illustrated. This document aims to serve as a comprehensive resource for researchers and professionals engaged in the fields of natural product chemistry, pharmacology, and drug development.

Chemical Structure and Properties

This compound is a chiral flavanone characterized by a lavandulyl group attached to the A ring. Its systematic IUPAC name is (2S)-5,7-dihydroxy-2-(2-hydroxyphenyl)-8-[(2R)-5-methyl-2-(1-methylethenyl)-4-hexen-1-yl]-2,3-dihydro-4H-1-benzopyran-4-one[1].

Chemical Identifiers:

-

Molecular Formula: C₂₅H₂₈O₅[1]

-

Molecular Weight: 408.49 g/mol [2]

-

CAS Number: 99217-63-7[1]

-

Canonical SMILES: CC(=C)--INVALID-LINK--Cc1c(c2--INVALID-LINK--O)O

-

InChI Key: OGBMVWVBHWHRGD-MWTRTKDXSA-N[2]

Structural Features: this compound possesses a flavanone backbone with hydroxyl groups at positions 5 and 7 of the A ring and at the 2'-position of the B ring. A key feature is the presence of a C₁₀ lavandulyl side chain at the C-8 position. The stereochemistry at the C-2 position of the flavanone core is S, and at the chiral center of the lavandulyl group is R.

Physicochemical Properties:

Spectroscopic Data

Biological Activities and Quantitative Data

This compound exhibits a range of biological activities, with notable inhibitory effects on enzymes and cancer cell proliferation.

Enzyme Inhibition

This compound has been identified as a potent inhibitor of tyrosinase and a moderate inhibitor of α-glucosidase.

| Enzyme | Inhibition Type | IC₅₀ | Kᵢ | Reference |

| Tyrosinase | Non-competitive | 1.1 µM | 0.4 µM | [5] |

| α-Glucosidase | - | 45 µM | 6.8 µM | [5] |

Anticancer Activity

This compound has demonstrated cytotoxic effects against various cancer cell lines, particularly breast cancer cells. It has been shown to suppress proliferation and induce apoptosis.

| Cell Line | Cancer Type | IC₅₀ | Effect | Reference |

| BT474 | Breast Cancer | Not specified | Reduced proliferation, induced G0/G1 arrest and apoptosis | [6] |

| MCF-7 | Breast Cancer | Not specified | Reduced proliferation, induced G0/G1 arrest and apoptosis | [6] |

| MDA-MB-231 | Breast Cancer | Not specified | Reduced proliferation, induced G0/G1 arrest and apoptosis | [6] |

Signaling Pathway Modulation: The PI3K/Akt/mTOR Pathway

A key mechanism underlying the anticancer activity of this compound is its ability to modulate the Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) signaling pathway. This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.

This compound has been shown to inhibit the phosphorylation of both Akt and mTOR, key downstream effectors in the PI3K signaling cascade. This inhibition leads to the downregulation of proliferative signals and the induction of apoptosis in cancer cells.

Experimental Protocols

Tyrosinase Inhibition Assay

This protocol is adapted from a standard mushroom tyrosinase assay.

Materials:

-

Mushroom tyrosinase (EC 1.14.18.1)

-

L-tyrosine (substrate)

-

Phosphate buffer (e.g., 50 mM, pH 6.8)

-

This compound (test compound)

-

Kojic acid (positive control)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of mushroom tyrosinase in phosphate buffer.

-

Prepare serial dilutions of this compound and kojic acid in the appropriate solvent (e.g., DMSO), and then dilute further in phosphate buffer.

-

In a 96-well plate, add 20 µL of the test compound solution (or control) to each well.

-

Add 140 µL of phosphate buffer to each well.

-

Add 20 µL of the tyrosinase solution to each well and incubate at 37°C for 10 minutes.

-

Initiate the reaction by adding 20 µL of L-tyrosine solution to each well.

-

Immediately measure the absorbance at 475-490 nm using a microplate reader. Take readings at regular intervals (e.g., every minute) for a defined period (e.g., 20-30 minutes).

-

Calculate the rate of reaction (change in absorbance per minute).

-

The percentage of inhibition is calculated using the following formula: % Inhibition = [(Control Rate - Sample Rate) / Control Rate] x 100

-

The IC₅₀ value is determined by plotting the percentage of inhibition against the concentration of this compound.

α-Glucosidase Inhibition Assay

This protocol is a general method for assessing α-glucosidase inhibition by flavonoids[7][8][9].

Materials:

-

α-Glucosidase from Saccharomyces cerevisiae (EC 3.2.1.20)

-

p-Nitrophenyl-α-D-glucopyranoside (pNPG) (substrate)

-

Phosphate buffer (e.g., 100 mM, pH 6.8)

-

This compound (test compound)

-

Acarbose (positive control)

-

Sodium carbonate (Na₂CO₃) solution (to stop the reaction)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of α-glucosidase in phosphate buffer.

-

Prepare serial dilutions of this compound and acarbose in the appropriate solvent, followed by dilution in phosphate buffer.

-

In a 96-well plate, add 50 µL of the test compound solution (or control) to each well.

-

Add 100 µL of the α-glucosidase solution to each well and pre-incubate at 37°C for 10 minutes.

-

Initiate the reaction by adding 50 µL of pNPG solution to each well.

-

Incubate the plate at 37°C for 20 minutes.

-

Stop the reaction by adding 50 µL of Na₂CO₃ solution.

-

Measure the absorbance of the yellow p-nitrophenol product at 405 nm using a microplate reader.

-

The percentage of inhibition is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

-

The IC₅₀ value is determined from a plot of inhibition percentage against the concentration of this compound.

Cell Viability Assay (MTT or CCK-8)

This protocol describes a general procedure to assess the cytotoxic effects of this compound on cancer cells.

Materials:

-

Cancer cell line of interest (e.g., MCF-7)

-

Complete cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) reagent

-

DMSO

-

96-well cell culture plate

-

Incubator (37°C, 5% CO₂)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in cell culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound).

-

Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).

-

For MTT assay:

-

Add 10 µL of MTT solution to each well and incubate for 4 hours.

-

Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm.

-

-

For CCK-8 assay:

-

Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.

-

Measure the absorbance at 450 nm.

-

-

Cell viability is calculated as: % Viability = (Abs_sample / Abs_control) x 100

-

The IC₅₀ value is determined by plotting cell viability against the concentration of this compound.

Conclusion and Future Directions

This compound is a promising natural product with well-defined inhibitory activities against key enzymes and significant anticancer properties mediated through the PI3K/Akt/mTOR signaling pathway. The data and protocols presented in this guide provide a solid foundation for further research and development. Future studies should focus on elucidating the complete spectroscopic profile of this compound, exploring its in vivo efficacy and safety, and investigating its potential synergistic effects with existing therapeutic agents. The multifaceted biological activities of this compound make it a compelling candidate for the development of novel therapeutics for a range of diseases.

References

- 1. This compound | C25H28O5 | CID 44563121 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. xcessbio.com [xcessbio.com]

- 3. researchgate.net [researchgate.net]

- 4. A Novel Flavonoid Kushenol Z from Sophora flavescens Mediates mTOR Pathway by Inhibiting Phosphodiesterase and Akt Activity to Induce Apoptosis in Non-Small-Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. α-Glucosidase inhibition by flavonoids: an in vitro and in silico structure–activity relationship study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In vitro α-glucosidase inhibitory assay [protocols.io]

- 9. li01.tci-thaijo.org [li01.tci-thaijo.org]

Kushenol A: A Comprehensive Technical Guide on its Discovery, Natural Source, and Bioactivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kushenol A, a prenylated flavonoid first isolated from the roots of Sophora flavescens, has emerged as a compound of significant interest in pharmaceutical research. This technical guide provides an in-depth overview of the discovery of this compound, its natural sourcing, and detailed methodologies for its isolation and characterization. Furthermore, it elucidates the experimental protocols to investigate its notable biological activities, including its potent tyrosinase inhibitory, antioxidant, and anti-cancer effects. The anti-neoplastic properties are particularly highlighted, with a focus on the modulation of the PI3K/AKT/mTOR signaling pathway. This document aims to serve as a comprehensive resource for researchers and professionals in drug development, offering structured data, detailed experimental procedures, and visual representations of key biological pathways and workflows to facilitate further investigation and application of this compound.

Discovery and Natural Source

This compound, also known as Leachianone E, is a naturally occurring prenylated flavonoid.[1] It was first discovered and isolated from the dried roots of Sophora flavescens Ait., a plant belonging to the Fabaceae family.[2] This plant, commonly known as "Ku Shen," has a long history of use in traditional Chinese medicine for treating various ailments, including viral hepatitis, cancer, and skin inflammation.[2] The roots of Sophora flavescens are a rich source of various bioactive compounds, with flavonoids and alkaloids being the main constituents.[2] this compound is one of the numerous prenylated flavonoids that have been identified from this plant source.[2][3]

The structure of this compound was elucidated using various spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[4] Its chemical formula is C₂₅H₂₈O₅, and its IUPAC name is (2S)-5,7-dihydroxy-2-(2-hydroxyphenyl)-8-[(2R)-5-methyl-2-(1-methylethenyl)-4-hexen-1-yl]-2,3-dihydro-4H-1-benzopyran-4-one.[4]

Quantitative Data Summary

The biological activities of this compound have been quantified in several studies, providing valuable data for assessing its potential as a therapeutic agent. The following tables summarize the key quantitative findings.

Table 1: Enzyme Inhibitory Activity of this compound

| Enzyme Target | Inhibition Type | IC₅₀ (μM) | Kᵢ (μM) | Reference |

| Tyrosinase | Non-competitive | 1.1 ± 0.7 | 0.4 | [1][5] |

| α-Glucosidase | - | 45 | 6.8 | [1] |

Table 2: Antioxidant Activity of this compound

| Assay | IC₅₀ (μM) | Concentration for >50% Scavenging (μM) | Reference |

| ABTS Radical Scavenging | 9.7 ± 0.1 | 25 | [5] |

Table 3: Cytotoxic Activity of this compound against Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ (μM) | Treatment Duration | Reference |

| MDA-MB-231 | Breast Cancer | 4, 8, 16 (Dose-dependent effects observed) | 48 h | [6] |

| BT474 | Breast Cancer | 4, 8, 16 (Dose-dependent effects observed) | 48 h | [6] |

| MCF-7 | Breast Cancer | 4, 8, 16 (Dose-dependent effects observed) | 48 h | [6] |

| A549 | Non-Small-Cell Lung Cancer | ~13.0 (5.3 µg/mL) | 24 h | [7] |

| NCI-H226 | Non-Small-Cell Lung Cancer | ~50.2 (20.5 µg/mL) | 24 h | [7] |

Experimental Protocols

This section provides detailed methodologies for the isolation, characterization, and biological evaluation of this compound.

Isolation of this compound from Sophora flavescens

The isolation of this compound is typically achieved through a multi-step extraction and chromatographic process.

dot

Protocol:

-

Plant Material and Extraction:

-

Air-dried and powdered roots of Sophora flavescens (5 kg) are extracted with 95% methanol (3 x 24 L) at room temperature for 24-72 hours per extraction.[1]

-

The methanol extracts are combined and concentrated under reduced pressure to yield a crude extract.

-

-

Fractionation:

-

The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as chloroform and ethyl acetate.

-

The ethyl acetate fraction, which is enriched with flavonoids, is collected and concentrated.

-

-

Column Chromatography:

-

The ethyl acetate fraction is subjected to silica gel column chromatography.

-

The column is eluted with a gradient of chloroform-methanol (e.g., starting from 100:0 to 0:100) or n-hexane-ethyl acetate.

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Fractions containing compounds with similar TLC profiles to this compound are combined.

-

-

Further Purification:

-

The combined fractions are further purified by reversed-phase C18 column chromatography using a methanol-water gradient.

-

Final purification to obtain pure this compound can be achieved using preparative High-Performance Liquid Chromatography (HPLC) or High-Speed Countercurrent Chromatography (HSCCC).[8]

-

Structure Elucidation

The chemical structure of the isolated this compound is confirmed by the following spectroscopic methods:

-

¹H-NMR and ¹³C-NMR: To determine the carbon-hydrogen framework.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

UV-Vis Spectroscopy: To observe the characteristic absorption maxima of the flavonoid structure.

-

Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

Tyrosinase Inhibition Assay

This assay measures the ability of this compound to inhibit the activity of tyrosinase, a key enzyme in melanin synthesis.

Protocol: [5]

-

Reagent Preparation:

-

Prepare a 0.1 M phosphate buffer (pH 6.8).

-

Dissolve mushroom tyrosinase in the phosphate buffer to a concentration of approximately 46 units/mL.

-

Prepare a 2 mM L-tyrosine solution in the phosphate buffer.

-

Prepare stock solutions of this compound in DMSO and dilute to various concentrations with the phosphate buffer.

-

-

Assay Procedure:

-

In a 96-well plate, add 130 µL of the tyrosinase solution and 20 µL of the this compound solution at different concentrations.

-

Incubate the plate at 25°C for 10 minutes.

-

Initiate the reaction by adding 50 µL of the L-tyrosine solution to each well.

-

Measure the absorbance at 475 nm every minute for 20 minutes using a microplate reader.

-

A control without the inhibitor is run in parallel.

-

-

Data Analysis:

-

Calculate the percentage of tyrosinase inhibition using the following formula: % Inhibition = [ (Rate of control - Rate of sample) / Rate of control ] * 100

-

The IC₅₀ value is determined by plotting the percentage of inhibition against the concentration of this compound.

-

Cell Proliferation (CCK-8) Assay

This colorimetric assay is used to determine the effect of this compound on the proliferation of cancer cells.

-

Cell Culture and Seeding:

-

Culture cancer cells (e.g., MDA-MB-231, A549) in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Seed the cells in a 96-well plate at a density of 5 x 10³ cells per well and incubate for 24 hours.

-

-

Treatment:

-

Treat the cells with various concentrations of this compound (e.g., 0, 4, 8, 16 µM) and incubate for a specified period (e.g., 48 hours).

-

-

CCK-8 Assay:

-

Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.

-

Incubate the plate for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

-

Data Analysis:

-

Cell viability is expressed as a percentage of the control (untreated cells).

-

Apoptosis Analysis by Flow Cytometry

This method quantifies the percentage of apoptotic cells after treatment with this compound using Annexin V-FITC and Propidium Iodide (PI) staining.[6][10]

Protocol:

-

Cell Treatment and Harvesting:

-

Treat cells with this compound for the desired time.

-

Harvest both adherent and floating cells and wash them with cold PBS.

-

-

Staining:

-

Resuspend the cells in 1X Annexin-binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-

Annexin V-positive and PI-negative cells are considered early apoptotic, while cells positive for both stains are late apoptotic or necrotic.

-

Western Blot Analysis of the PI3K/AKT/mTOR Pathway

This technique is used to investigate the effect of this compound on the protein expression and phosphorylation status of key components of the PI3K/AKT/mTOR signaling pathway.[6]

Protocol:

-

Protein Extraction:

-

Lyse this compound-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration using a BCA assay.

-

-

SDS-PAGE and Protein Transfer:

-

Separate equal amounts of protein on an SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies against total and phosphorylated forms of PI3K, AKT, and mTOR overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

-

Detection and Analysis:

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify the band intensities using densitometry software.

-

Signaling Pathways and Experimental Workflows

PI3K/AKT/mTOR Signaling Pathway Inhibition by this compound

This compound has been shown to exert its anti-cancer effects by inhibiting the PI3K/AKT/mTOR signaling pathway. This pathway is a critical regulator of cell proliferation, survival, and growth.

dot

Experimental Workflow for Investigating Anti-Cancer Effects

The following diagram illustrates a typical experimental workflow to evaluate the anti-proliferative and pro-apoptotic effects of this compound on cancer cells.

dot

Conclusion

This compound, a prenylated flavonoid from Sophora flavescens, demonstrates significant potential as a therapeutic agent due to its diverse biological activities. This guide has provided a comprehensive overview of its discovery, natural source, and detailed experimental protocols for its study. The presented quantitative data and visual workflows offer a solid foundation for researchers to further explore the mechanisms of action and potential clinical applications of this promising natural compound. The inhibition of the PI3K/AKT/mTOR pathway by this compound underscores its potential in the development of novel anti-cancer therapies. Future research should focus on in vivo studies and the elucidation of its detailed pharmacokinetic and pharmacodynamic profiles.

References

- 1. Kushenol C from Sophora flavescens protects against UVB-induced skin damage in mice through suppression of inflammation and oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ptglab.com [ptglab.com]

- 3. pubcompare.ai [pubcompare.ai]

- 4. This compound | C25H28O5 | CID 44563121 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound and 8-prenylkaempferol, tyrosinase inhibitors, derived from Sophora flavescens - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Flavonoid extract this compound exhibits anti‐proliferative activity in breast cancer cells via suppression of PI3K/AKT/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. tandfonline.com [tandfonline.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

Sophora flavescens: A Comprehensive Technical Guide to the Isolation and Application of Kushenol A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sophora flavescens, a perennial shrub native to East Asia, has a long-standing history in traditional medicine for treating a variety of ailments. Modern phytochemical investigations have revealed a rich composition of bioactive compounds, with particular interest in its prenylated flavonoids. Among these, Kushenol A has emerged as a compound of significant scientific interest due to its diverse pharmacological activities. This technical guide provides an in-depth overview of Sophora flavescens as a source of this compound, detailing its isolation, purification, and biological activities, with a focus on experimental protocols and the underlying molecular mechanisms.

Chemical Profile of Sophora flavescens

Sophora flavescens is a rich reservoir of over 200 chemical compounds, primarily alkaloids and flavonoids. The roots are the principal part of the plant utilized for the extraction of these bioactive molecules.

Table 1: Key Bioactive Compounds in Sophora flavescens

| Compound Class | Examples |

| Alkaloids | Matrine, Oxymatrine, Sophoridine |

| Flavonoids | This compound, Sophoraflavanone G, Kurarinone |

Isolation and Purification of this compound

The extraction and purification of this compound from the roots of Sophora flavescens is a multi-step process involving solvent extraction followed by chromatographic separation. While yields can vary depending on the specific methodology and plant material, a general laboratory-scale protocol is outlined below. One study reported a yield of 7.38 mg/g for total prenylated flavonoids from Sophora flavescens using an ultrasound-assisted extraction method with an ionic liquid.[1]

Experimental Protocol: Isolation and Purification

1. Extraction:

-

Materials: Dried and powdered roots of Sophora flavescens, 95% ethanol (or methanol), rotary evaporator.

-

Procedure:

-

Macerate the powdered roots of Sophora flavescens with 95% ethanol at a solid-to-liquid ratio of 1:10 (w/v) at room temperature for 72 hours.

-

Filter the extract and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude ethanol extract.

-

Suspend the crude extract in water and partition successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity. This compound, being a flavonoid, will predominantly be in the ethyl acetate fraction.

-

Concentrate the ethyl acetate fraction to dryness.

-

2. Chromatographic Purification:

-

Materials: Silica gel (100-200 mesh), polyamide, Sephadex LH-20, preparative High-Performance Liquid Chromatography (HPLC) system with a C18 column, various solvent systems (e.g., n-hexane-ethyl acetate, chloroform-methanol gradients).

-

Procedure:

-

Subject the dried ethyl acetate fraction to column chromatography on a silica gel column.

-

Elute the column with a gradient of n-hexane and ethyl acetate, gradually increasing the polarity.

-

Collect the fractions and monitor them by Thin-Layer Chromatography (TLC) to identify those containing this compound.

-

Pool the fractions rich in this compound and subject them to further purification using a polyamide or Sephadex LH-20 column.

-

For final purification to obtain high-purity this compound, utilize preparative HPLC with a C18 column and a suitable mobile phase, such as a methanol-water gradient.[2][3]

-

Biological Activities and Mechanisms of Action

This compound exhibits a range of biological activities, with its anti-cancer and enzyme inhibitory properties being the most extensively studied.

Anti-Cancer Activity

This compound has demonstrated significant anti-proliferative and pro-apoptotic effects in various cancer cell lines.

Table 2: Anti-Cancer Activity of this compound

| Cell Line | Cancer Type | IC50 Value | Reference |

| MDA-MB-231 | Breast Cancer | Not specified, but effective at 4-32 μM | [4] |

| BT474 | Breast Cancer | Not specified, but effective at 4-32 μM | [4] |

| MCF-7 | Breast Cancer | Not specified, but effective at 4-32 μM | [4] |

| A549 | Non-Small-Cell Lung Cancer | Potent cytotoxicity demonstrated | [5] |

| NCI-H226 | Non-Small-Cell Lung Cancer | Potent cytotoxicity demonstrated | [5] |

Mechanism of Action: PI3K/AKT/mTOR Signaling Pathway

A primary mechanism underlying the anti-cancer activity of this compound is the inhibition of the Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (AKT)/mammalian Target of Rapamycin (mTOR) signaling pathway.[4] This pathway is crucial for cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. This compound has been shown to decrease the phosphorylation of key proteins in this pathway, such as AKT and mTOR, leading to the induction of apoptosis and cell cycle arrest in cancer cells.[4]

References

- 1. Efficient and Selective Extraction of Prenylated Flavonoids from Sophora flavescens Using Ultrasound-Assisted Hydrophobic Ionic Liquid and Characterization of Extraction Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Two New Isoprenoid Flavonoids from Sophora flavescens with Antioxidant and Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Flavonoids from the Roots of Sophora flavescens and Their Potential Anti-Inflammatory and Antiproliferative Activities [mdpi.com]

- 4. Flavonoid extract this compound exhibits anti‐proliferative activity in breast cancer cells via suppression of PI3K/AKT/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Novel Flavonoid Kushenol Z from Sophora flavescens Mediates mTOR Pathway by Inhibiting Phosphodiesterase and Akt Activity to Induce Apoptosis in Non-Small-Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

The Biosynthesis of Kushenol A: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kushenol A, a lavandulyl-prenylated flavanone predominantly found in the roots of Sophora flavescens, has garnered significant interest within the scientific community for its diverse pharmacological activities. As a member of the complex family of prenylated flavonoids, its biosynthesis involves a fascinating intersection of general phenylpropanoid metabolism and specialized isoprenoid chemistry. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, detailing the precursor molecules, key enzymatic steps, and relevant experimental methodologies. This document is intended to serve as a valuable resource for researchers in natural product chemistry, plant biochemistry, and drug discovery.

The Flavonoid Backbone: A Foundation from Phenylpropanoid Metabolism

The biosynthesis of this compound begins with the well-established flavonoid pathway, which provides the core C6-C3-C6 flavanone structure. This pathway commences with the amino acid L-phenylalanine.

Key enzymatic steps include:

-

Phenylalanine ammonia-lyase (PAL): Catalyzes the deamination of L-phenylalanine to cinnamic acid.

-

Cinnamate-4-hydroxylase (C4H): Hydroxylates cinnamic acid to produce p-coumaric acid.

-

4-Coumarate:CoA ligase (4CL): Activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.

-

Chalcone synthase (CHS): A key enzyme that catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.

-

Chalcone isomerase (CHI): Catalyzes the stereospecific cyclization of naringenin chalcone to form (2S)-naringenin, the central precursor for a vast array of flavonoids, including the backbone of this compound.

The Lavandulyl Moiety: An Irregular Monoterpene Side Chain

A defining structural feature of this compound is its lavandulyl side chain, an irregular C10 monoterpene. The biosynthesis of this moiety deviates from the typical head-to-tail condensation of isoprenoid units.

The precursor for the lavandulyl group is lavandulyl diphosphate (LPP) . It is synthesized from two molecules of dimethylallyl diphosphate (DMAPP) , a product of the methylerythritol phosphate (MEP) or mevalonate (MVA) pathway. The key enzyme catalyzing this unusual head-to-middle condensation is lavandulyl diphosphate synthase (LPPS) . While an LPPS has been characterized in other plant species like Lavandula (lavender), a specific ortholog in Sophora flavescens has yet to be fully characterized, though its presence is inferred by the existence of numerous lavandulylated flavonoids in this plant.

The Putative Pathway to this compound: Prenylation and Hydroxylation

The final steps in the biosynthesis of this compound involve the attachment of the lavandulyl group to the flavonoid backbone and subsequent hydroxylation. While the precise sequence and enzymes have not been definitively elucidated for this compound, a putative pathway can be proposed based on known flavonoid biochemistry and the characterization of related enzymes in Sophora flavescens.

Step 1: Prenylation

It is hypothesized that a specific flavonoid prenyltransferase (PT) in Sophora flavescens catalyzes the attachment of the lavandulyl group from LPP to the C8 position of the (2S)-naringenin A-ring. Several prenyltransferases that utilize DMAPP have been identified in Sophora flavescens, such as SfN8DT-1, which prenylates naringenin at the C8 position[1]. It is highly probable that a related, but specific, lavandulyltransferase exists that recognizes LPP as the prenyl donor.

Step 2: Hydroxylation

This compound possesses a hydroxyl group on the B-ring at the 2' position. This hydroxylation is likely catalyzed by a cytochrome P450-dependent monooxygenase , such as a flavonoid 2'-hydroxylase (F2'H). The timing of this hydroxylation relative to the prenylation step is not yet known. It could occur before prenylation, acting on naringenin, or after the lavandulyl group has been attached.

Quantitative Data

While kinetic data for the specific enzymes in the this compound pathway are not yet available, studies have quantified the content of various flavonoids, including lavandulylated derivatives, in the roots of Sophora flavescens. This data provides a valuable reference for understanding the metabolic flux towards these compounds.

| Compound | Tissue | Concentration (mg/g dry weight) | Reference |

| Kushenol I | Xylem | 1.31 | [2] |

| Kurarinone | Periderm | Highest concentration | [2] |

| Sophoraflavanone G | Periderm | Highest concentration | [2] |

| Trifolirhizin | Xylem | 0.21 | [2] |

| Maackiain | Xylem | 0.49 | [2] |

Note: The concentrations of kurarinone and sophoraflavanone G were reported as being highest in the periderm without specific numerical values in the cited source.

Experimental Protocols

Extraction and Purification of Prenylated Flavonoids from Sophora flavescens

Objective: To isolate this compound and other prenylated flavonoids for structural elucidation and biological activity screening.

Methodology:

-

Extraction: Dried and powdered roots of Sophora flavescens are extracted with 95% methanol at room temperature for an extended period (e.g., one week). The solvent is then evaporated under reduced pressure to yield a crude methanol extract.

-

Solvent Partitioning: The crude extract is suspended in distilled water and sequentially partitioned with solvents of increasing polarity, such as chloroform, ethyl acetate, and n-butanol. Prenylated flavonoids are typically enriched in the ethyl acetate fraction.

-

Column Chromatography: The ethyl acetate fraction is subjected to column chromatography on silica gel, eluting with a gradient of chloroform and methanol. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Further Purification: Fractions containing compounds of interest are further purified using reversed-phase (C18) column chromatography and/or preparative high-performance liquid chromatography (HPLC) to yield pure compounds.

-

Structural Elucidation: The structures of the isolated compounds are determined using spectroscopic methods, including ¹H-NMR, ¹³C-NMR, 2D-NMR (COSY, HSQC, HMBC), and high-resolution mass spectrometry (HR-MS).

Heterologous Expression and In Vitro Assay of a Putative Flavonoid Lavandulyltransferase

Objective: To characterize the enzymatic activity of a candidate lavandulyltransferase from Sophora flavescens.

Methodology:

-

Gene Identification and Cloning: A candidate gene for the lavandulyltransferase is identified through transcriptome analysis of Sophora flavescens roots, based on homology to known prenyltransferases. The open reading frame is then cloned into a suitable expression vector (e.g., a yeast or E. coli expression vector).

-

Heterologous Expression: The expression vector is transformed into a suitable host organism (e.g., Saccharomyces cerevisiae or E. coli). Protein expression is induced according to the specific vector and host system requirements.

-

Microsomal Fraction Preparation (for membrane-bound enzymes): If the prenyltransferase is membrane-bound, the host cells are harvested and lysed. The microsomal fraction, containing the membrane-bound proteins, is isolated by differential centrifugation.

-

In Vitro Enzyme Assay:

-

The reaction mixture is prepared containing a buffer (e.g., MOPS or Tris-HCl), a divalent cation (typically Mg²⁺), the flavonoid substrate (e.g., naringenin), and the lavandulyl diphosphate (LPP) donor.

-

The reaction is initiated by adding the microsomal fraction containing the expressed enzyme.

-

The reaction is incubated at an optimal temperature (e.g., 30°C) for a defined period.

-

The reaction is quenched by the addition of an organic solvent (e.g., methanol or ethyl acetate).

-

-

Product Analysis: The reaction products are analyzed by HPLC or UPLC-MS/MS to identify the formation of the lavandulylated flavonoid. The identity of the product is confirmed by comparison with an authentic standard or by detailed structural analysis.

-

Enzyme Kinetics: To determine the kinetic parameters (Km and Vmax), the assay is performed with varying concentrations of the flavonoid and LPP substrates.

References

Physical and chemical properties of Kushenol A

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical, chemical, and biological properties of Kushenol A, a prenylated flavonoid isolated from the roots of Sophora flavescens. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and related fields.

Chemical and Physical Properties

This compound, also known as Leachianone E, is a bioactive natural product with a complex chemical structure. A summary of its key physical and chemical properties is presented below.

| Property | Value | Source |

| CAS Number | 99217-63-7 | [1][][3][4] |

| Molecular Formula | C25H28O5 | [1][3][4][5] |

| Molecular Weight | 408.49 g/mol | [3][4][5] |

| IUPAC Name | (2S)-5,7-dihydroxy-2-(2-hydroxyphenyl)-8-[(2R)-5-methyl-2-(prop-1-en-2-yl)hex-4-en-1-yl]-3,4-dihydro-2H-1-benzopyran-4-one | [4][5] |

| Synonyms | Leachianone E, (-)-Kushenol A | [4][5] |

| Appearance | Solid Powder | [4] |

| Purity | ≥98% | [4] |

| Solubility | Soluble in DMSO.[1][4][6] | |

| Density | 1.2 ± 0.1 g/cm³ | [3] |

| Boiling Point | 581.7 ± 50.0 °C at 760 mmHg | [3] |

| Flash Point | 195.8 ± 23.6 °C | [3] |

| Storage Conditions | Dry, dark, and at -20°C for long-term storage.[4] 0-4°C for stock solutions for up to one month.[4] |

Biological Activity

This compound has demonstrated notable biological activities, positioning it as a compound of interest for cosmetic and therapeutic applications.

Enzyme Inhibition

-

Tyrosinase Inhibition: this compound is a non-competitive inhibitor of tyrosinase, the key enzyme in melanin synthesis.[1][4] This activity suggests its potential as a skin-whitening agent.[1][3][4]

-

α-Glucosidase Inhibition: It also exhibits inhibitory effects on α-glucosidase, an enzyme involved in carbohydrate digestion.[1][][4] This suggests potential applications in managing blood sugar levels.

-

β-Amylase Inhibition: this compound shows inhibitory activity against β-amylase.[1][4]

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols based on standard laboratory practices for the types of experiments cited.

Determination of Enzyme Inhibition (General Protocol)

A common method for determining enzyme inhibition involves spectrophotometric analysis.

Methodology:

-

Preparation of Reagents: Solutions of the target enzyme (e.g., tyrosinase, α-glucosidase), the appropriate substrate, and various concentrations of this compound are prepared in a suitable buffer.

-

Assay Procedure:

-

The enzyme and different concentrations of this compound are pre-incubated in the assay buffer.

-

The enzymatic reaction is initiated by the addition of the substrate.

-

The change in absorbance over time, which corresponds to the product formation, is monitored using a spectrophotometer at a specific wavelength.

-

-

Data Analysis:

-

The initial reaction velocities are calculated from the linear portion of the absorbance versus time curves.

-

The percentage of inhibition is calculated for each concentration of this compound.

-

The IC50 value (the concentration of inhibitor required to reduce the enzyme activity by 50%) is determined by plotting the percentage of inhibition against the inhibitor concentration.

-

To determine the type of inhibition (e.g., competitive, non-competitive) and the inhibition constant (Ki), kinetic studies are performed at various substrate and inhibitor concentrations, and the data are analyzed using methods such as Lineweaver-Burk plots.

-

Signaling Pathway Interactions

This compound's inhibitory action on tyrosinase directly impacts the melanin biosynthesis pathway.

Pathway Description:

The enzyme tyrosinase catalyzes two key reactions in the initial steps of melanin synthesis: the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone. Dopaquinone then undergoes a series of non-enzymatic and enzymatic reactions to form melanin. This compound acts as a non-competitive inhibitor of tyrosinase, meaning it binds to a site on the enzyme other than the active site, thereby reducing its catalytic efficiency and ultimately decreasing melanin production.[1][4]

Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H-NMR and ¹³C-NMR spectroscopy are fundamental for determining the carbon-hydrogen framework of a molecule. The chemical shifts, coupling constants, and integration of proton signals in the ¹H-NMR spectrum, along with the chemical shifts in the ¹³C-NMR spectrum, provide detailed information about the connectivity of atoms and the chemical environment of each proton and carbon. Techniques like COSY, HSQC, and HMBC would have been employed to establish the complete structure. Research articles have cited the use of ¹H-NMR for the structural determination of this compound.[7]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides a very accurate mass measurement, which allows for the determination of the molecular formula. Fragmentation patterns observed in the mass spectrum can provide additional structural information.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational frequencies of different types of chemical bonds. For this compound, characteristic peaks for hydroxyl (-OH), carbonyl (C=O), and aromatic (C=C) groups would be expected.

This guide provides a foundational understanding of this compound. For more specific applications and in-depth analysis, consulting the primary research literature is recommended.

References

Kushenol A: A Technical Guide for Researchers

Abstract

Kushenol A, a prenylated flavonoid isolated from the roots of Sophora flavescens, has garnered significant interest within the scientific community for its diverse pharmacological activities. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, and detailed explorations of its mechanisms of action. This document is intended for researchers, scientists, and drug development professionals, offering in-depth information on its inhibitory effects on key enzymes, its antioxidant potential, and its role in significant cellular signaling pathways. Detailed experimental protocols and visual diagrams are provided to facilitate further investigation and application of this promising natural compound.

Physicochemical Properties

This compound is a well-characterized flavonoid compound. Its fundamental physicochemical properties are summarized below.

| Property | Value | Citation(s) |

| CAS Number | 99217-63-7 | [1][2] |

| Molecular Formula | C25H28O5 | [2] |

| Molecular Weight | 408.49 g/mol | [3][4][5] |

Biological Activity and Quantitative Data

This compound exhibits a range of biological activities, primarily centered around enzyme inhibition and antioxidant effects. The following table summarizes the key quantitative data associated with these activities.

| Target/Activity | Type of Inhibition | IC50 Value (µM) | Ki Value (µM) | Citation(s) |

| Tyrosinase | Non-competitive | 1.1 | 0.4 | [1][3][6] |

| Alpha-glucosidase | - | 45 | 6.8 | [1][3][6] |

| Beta-amylase | - | - | - | [1][3][6] |

| ABTS+ Radical Scavenging | - | 9.7 | - | [3] |

| Breast Cancer Cell Proliferation | - | Concentration-dependent decrease | - | [1][2] |

| NSCLC Cell Cytotoxicity | - | Potent | - | [4][7] |

Signaling Pathways

This compound has been shown to modulate key signaling pathways involved in cellular processes such as proliferation, apoptosis, and pigmentation.

Inhibition of PI3K/AKT/mTOR Signaling Pathway in Breast Cancer

In breast cancer cells, this compound has been demonstrated to suppress cell proliferation and induce apoptosis by inhibiting the PI3K/AKT/mTOR signaling pathway.[1][2] It achieves this by reducing the phosphorylation levels of AKT and mTOR, key kinases in this pathway.[1][2]

Caption: this compound inhibits the PI3K/AKT/mTOR pathway.

Inhibition of Melanin Synthesis Pathway

This compound acts as a non-competitive inhibitor of tyrosinase, the rate-limiting enzyme in melanin synthesis.[3][5] By blocking the conversion of L-tyrosine to L-DOPA, it effectively reduces the production of melanin, making it a compound of interest for skin whitening applications.[3][5]

Caption: this compound inhibits tyrosinase in melanin synthesis.

Experimental Protocols

The following are detailed protocols for key experiments used to characterize the activity of this compound.

Tyrosinase Inhibition Assay

This protocol is adapted from methodologies described for the in vitro assessment of tyrosinase inhibitors.[5][8]

Objective: To determine the inhibitory effect of this compound on the activity of mushroom tyrosinase.

Materials:

-

Mushroom tyrosinase (EC 1.14.18.1)

-

L-DOPA (3,4-dihydroxy-L-phenylalanine)

-

This compound

-

Phosphate buffer (50 mM, pH 6.8)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of mushroom tyrosinase in phosphate buffer.

-

Prepare a stock solution of L-DOPA in phosphate buffer.

-

Prepare a stock solution of this compound in DMSO. Further dilutions should be made in phosphate buffer.

-

-

Assay Protocol:

-

In a 96-well plate, add 20 µL of various concentrations of this compound solution.

-

Add 140 µL of phosphate buffer to each well.

-

Add 20 µL of the tyrosinase solution to each well.

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding 20 µL of the L-DOPA solution to each well.

-

Immediately measure the absorbance at 475 nm every minute for 20-30 minutes using a microplate reader.

-

-

Controls:

-

Negative Control: Replace the this compound solution with an equivalent volume of phosphate buffer containing the same concentration of DMSO.

-

Blank: Replace the enzyme solution with phosphate buffer to account for the auto-oxidation of L-DOPA.

-

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute) for each concentration of this compound and the control.

-

The percentage of tyrosinase inhibition is calculated using the following formula:

-

The IC50 value (the concentration of this compound that inhibits 50% of the enzyme activity) can be determined by plotting the percentage of inhibition against the logarithm of the this compound concentration.

-

For kinetic analysis, perform the assay with varying concentrations of L-DOPA in the presence and absence of this compound. Plot the data using a Lineweaver-Burk plot to determine the type of inhibition and the inhibition constant (Ki).

-

Alpha-Glucosidase Inhibition Assay

This protocol is based on standard methods for determining α-glucosidase inhibitory activity.[9][10]

Objective: To evaluate the inhibitory effect of this compound on α-glucosidase activity.

Materials:

-

α-Glucosidase from Saccharomyces cerevisiae (EC 3.2.1.20)

-

p-Nitrophenyl-α-D-glucopyranoside (pNPG)

-

This compound

-

Phosphate buffer (100 mM, pH 6.8)

-

Sodium carbonate (Na2CO3, 0.2 M)

-

DMSO

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of α-glucosidase in phosphate buffer.

-

Prepare a stock solution of pNPG in phosphate buffer.

-

Prepare a stock solution of this compound in DMSO. Further dilutions should be made in phosphate buffer.

-

-

Assay Protocol:

-

In a 96-well plate, add 50 µL of various concentrations of this compound solution.

-

Add 50 µL of the α-glucosidase solution to each well.

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding 50 µL of the pNPG solution to each well.

-

Incubate the plate at 37°C for 30 minutes.

-

Stop the reaction by adding 50 µL of Na2CO3 solution.

-

Measure the absorbance of the yellow p-nitrophenol product at 405 nm using a microplate reader.

-

-

Controls:

-

Negative Control: Replace the this compound solution with an equivalent volume of phosphate buffer containing the same concentration of DMSO.

-

Blank: Replace the enzyme solution with phosphate buffer.

-

-

Data Analysis:

-

Calculate the percentage of α-glucosidase inhibition using the following formula:

where Abs_control is the absorbance of the negative control and Abs_sample is the absorbance of the sample.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.

-

DPPH Radical Scavenging Assay

This protocol outlines the procedure for assessing the antioxidant capacity of this compound using the DPPH radical.[11]

Objective: To measure the free radical scavenging activity of this compound.

Materials:

-

2,2-diphenyl-1-picrylhydrazyl (DPPH)

-

This compound

-

Methanol

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of Reagents:

-

Prepare a 0.1 mM solution of DPPH in methanol.

-

Prepare a stock solution of this compound in methanol. Prepare serial dilutions from this stock.

-

-

Assay Protocol:

-

In a 96-well plate, add 100 µL of various concentrations of this compound solution.

-

Add 100 µL of the DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

-

Controls:

-

Control: Replace the this compound solution with 100 µL of methanol.

-

Blank: Use methanol to zero the spectrophotometer.

-

-

Data Analysis:

-

Calculate the percentage of DPPH radical scavenging activity using the following formula:

-

Determine the IC50 value, which is the concentration of this compound required to scavenge 50% of the DPPH radicals.

-

ABTS Radical Scavenging Assay

This protocol describes the measurement of antioxidant activity using the ABTS radical cation.

Objective: To determine the radical scavenging capacity of this compound against the ABTS radical.

Materials:

-

2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt (ABTS)

-

Potassium persulfate

-

This compound

-

Phosphate-buffered saline (PBS) or ethanol

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of ABTS Radical Cation (ABTS•+):

-

Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

-

Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.

-

Before use, dilute the ABTS•+ stock solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

-

-

Preparation of Sample:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or DMSO) and make serial dilutions.

-

-

Assay Protocol:

-

In a 96-well plate, add 10 µL of various concentrations of this compound solution.

-

Add 190 µL of the diluted ABTS•+ solution to each well.

-

Incubate the plate in the dark at room temperature for 6-10 minutes.

-

Measure the absorbance at 734 nm using a microplate reader.

-

-

Controls:

-

Control: Replace the this compound solution with 10 µL of the solvent used for dilution.

-

-

Data Analysis:

-

Calculate the percentage of ABTS•+ scavenging activity using the following formula:

-

Determine the IC50 value, representing the concentration of this compound that scavenges 50% of the ABTS•+ radicals.

-

Conclusion

This compound is a multifaceted natural compound with significant potential in various research and development areas. Its well-documented inhibitory effects on tyrosinase and α-glucosidase, coupled with its antioxidant properties and its ability to modulate the PI3K/AKT/mTOR signaling pathway, underscore its therapeutic and cosmeceutical promise. This technical guide provides a foundational resource for scientists and researchers, offering the necessary data and protocols to further explore and harness the potential of this compound. Future research should focus on its in vivo efficacy, bioavailability, and safety profile to translate its promising in vitro activities into tangible applications.

References

- 1. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]

- 2. pubcompare.ai [pubcompare.ai]

- 3. pubcompare.ai [pubcompare.ai]

- 4. ijpsonline.com [ijpsonline.com]

- 5. Radical scavenging and antioxidant activities of methanolic extracts from Hypericum species growing in Bulgaria - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Alpha-Glucosidase Inhibitory Assay-Screened Isolation and Molecular Docking Model from Bauhinia pulla Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. acmeresearchlabs.in [acmeresearchlabs.in]

- 8. researchgate.net [researchgate.net]

- 9. scribd.com [scribd.com]

- 10. Tyrosinase inhibition activity | Nawah Scientific [nawah-scientific.com]

- 11. pubcompare.ai [pubcompare.ai]

Kushenol A: A Comprehensive Technical Guide to its Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kushenol A, a prenylated flavonoid isolated from the roots of Sophora flavescens, has emerged as a compound of significant interest in the scientific community due to its diverse and potent biological activities. This technical guide provides an in-depth overview of the known biological functions of this compound, with a focus on its anticancer, enzyme inhibitory, and antioxidant properties. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug discovery.

Core Biological Activities of this compound

This compound has demonstrated a range of biological effects, with the most extensively studied being its anticancer, enzyme inhibitory, and antioxidant activities. The following sections provide a detailed analysis of these activities, supported by quantitative data, experimental methodologies, and mechanistic insights.

Anticancer Activity

This compound has shown significant promise as an anticancer agent, particularly in the context of breast and non-small-cell lung cancer.[1][2] Its primary mechanism of action involves the suppression of the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival.[1][3]

| Cell Line | Cancer Type | Assay | Endpoint | Result | Reference(s) |

| MDA-MB-231 | Triple-Negative Breast Cancer | CCK-8 | Proliferation | Inhibition in a concentration-dependent manner (4–32 μM) | [4] |

| MCF-7 | ER-Positive Breast Cancer | CCK-8 | Proliferation | Inhibition in a concentration-dependent manner (4–32 μM) | [4] |

| BT474 | ER-Positive Breast Cancer | CCK-8 | Proliferation | Inhibition in a concentration-dependent manner (4–32 μM) | [4] |

| A549 | Non-Small-Cell Lung Cancer | CCK-8 | Cytotoxicity | IC50: 5.3 µg/mL | [5] |

| NCI-H226 | Non-Small-Cell Lung Cancer | CCK-8 | Cytotoxicity | IC50: 20.5 µg/mL | [5] |

| BEAS-2B | Normal Human Lung Epithelial | CCK-8 | Cytotoxicity | IC50: 57.2 µg/mL | [5] |

This compound exerts its anticancer effects by inhibiting the phosphorylation of key proteins in the PI3K/AKT/mTOR pathway. This leads to the downregulation of downstream effectors involved in cell cycle progression and survival, and the upregulation of pro-apoptotic proteins.[1][3]

References

- 1. Glycosidase inhibitory flavonoids from Sophora flavescens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Novel Flavonoid Kushenol Z from Sophora flavescens Mediates mTOR Pathway by Inhibiting Phosphodiesterase and Akt Activity to Induce Apoptosis in Non-Small-Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Flavonoid extract this compound exhibits anti-proliferative activity in breast cancer cells via suppression of PI3K/AKT/mTOR pathway - ProQuest [proquest.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Core Mechanism of Action of Kushenol A as a Tyrosinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kushenol A, a prenylated flavonoid isolated from the roots of Sophora flavescens, has emerged as a potent inhibitor of tyrosinase, the key enzyme in melanin biosynthesis. This technical guide provides a comprehensive overview of the mechanism of action of this compound as a tyrosinase inhibitor, consolidating findings from kinetic studies and computational analyses. This document is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development and cosmetology, offering insights into its inhibitory profile, quantitative data, experimental methodologies, and the molecular interactions governing its function.

Introduction

Tyrosinase (EC 1.14.18.1) is a copper-containing enzyme that catalyzes the initial and rate-limiting steps of melanogenesis: the hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA) and the subsequent oxidation of L-DOPA to dopaquinone.[1] Dysregulation of tyrosinase activity can lead to hyperpigmentation disorders. Consequently, the identification and characterization of potent and safe tyrosinase inhibitors are of significant interest in the fields of dermatology and cosmetology. This compound, a natural product, has demonstrated significant tyrosinase inhibitory activity, positioning it as a promising candidate for further investigation and development.[1][2]

Mechanism of Action: A Non-Competitive Inhibition Profile

Kinetic studies are crucial for elucidating the mechanism by which an inhibitor interacts with an enzyme. In the case of this compound, enzyme kinetic analyses have consistently demonstrated a non-competitive mode of inhibition against mushroom tyrosinase.[1][3][4]

A non-competitive inhibitor binds to a site on the enzyme other than the active site, known as an allosteric site. This binding event alters the conformation of the enzyme, thereby reducing its catalytic efficiency without preventing the substrate from binding to the active site. In this inhibition pattern, the inhibitor can bind to both the free enzyme and the enzyme-substrate complex.

The non-competitive inhibition of tyrosinase by this compound is graphically represented by Lineweaver-Burk plots. In these double reciprocal plots of 1/velocity versus 1/[substrate], the presence of increasing concentrations of this compound results in a series of lines that intersect on the x-axis, while the y-intercepts increase.[1] This indicates that the inhibitor does not affect the Michaelis constant (Km), the substrate concentration at which the reaction velocity is half of the maximum velocity (Vmax), but it does decrease the Vmax.

Quantitative Inhibitory Data

The potency of this compound as a tyrosinase inhibitor has been quantified through the determination of its half-maximal inhibitory concentration (IC50) and its inhibition constant (Ki). These values provide a standardized measure of its efficacy.

| Parameter | Value | Reference |

| IC50 | 1.1 ± 0.7 µM | [1] |

| Ki | 0.4 ± 0.4 µM | [1][3] |

Table 1: Quantitative inhibitory data for this compound against mushroom tyrosinase.

Molecular Interactions: Insights from Docking Studies

Computational molecular docking simulations have provided valuable insights into the specific interactions between this compound and tyrosinase at the atomic level. These studies have elucidated the binding pose and the key amino acid residues involved in the formation of the enzyme-inhibitor complex.

| Docking Parameter | Value | Interacting Residues | Reference |

| Binding Energy | -7.13 kcal/mol | Gln67, Lys70, Tyr78, Gly326 | [1][2] |

Table 2: Molecular docking parameters of this compound with mushroom tyrosinase.

The negative binding energy indicates a spontaneous and stable interaction. The docking analysis reveals that this compound forms hydrogen bonds with the amino acid residues Gln67, Lys70, Tyr78, and Gly326, which are located in a coil region of the tyrosinase enzyme.[1][2] This binding to an allosteric site is consistent with the non-competitive inhibition mechanism observed in kinetic studies.

Experimental Protocols

Mushroom Tyrosinase Inhibition Assay

This protocol outlines the spectrophotometric method used to determine the inhibitory activity of this compound on mushroom tyrosinase, using L-DOPA as the substrate. The assay is based on the measurement of dopachrome formation at 475 nm.[5][6]

Materials:

-

Mushroom tyrosinase (e.g., Sigma-Aldrich, T3824)

-

L-DOPA (L-3,4-dihydroxyphenylalanine)

-

This compound

-

Phosphate buffer (0.1 M, pH 6.8)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of mushroom tyrosinase in phosphate buffer.

-

Prepare a stock solution of L-DOPA in phosphate buffer.

-

Prepare a stock solution of this compound in DMSO. Further dilutions are made in phosphate buffer.

-

-

Assay in 96-Well Plate:

-

In each well, add 100 µL of 0.1 M phosphate buffer (pH 6.8).

-

Add 40 µL of mushroom tyrosinase solution (e.g., 30 U/mL).

-

Add 20 µL of this compound solution at various concentrations. For the control, add 20 µL of the buffer solution.

-

Pre-incubate the mixture at room temperature for 10 minutes.

-

-

Initiation of Reaction:

-

Add 40 µL of 10 mM L-DOPA solution to each well to start the reaction.

-

-

Measurement:

-

Incubate the plate at 37°C for 20 minutes.

-

Measure the absorbance at 475 nm using a microplate reader.

-

-

Calculation of Inhibition:

-

The percentage of tyrosinase inhibition is calculated using the following formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 where A_control is the absorbance of the control reaction and A_sample is the absorbance in the presence of this compound.

-

The IC50 value is determined by plotting the percentage of inhibition against the concentration of this compound.

-

Enzyme Kinetic Studies

To determine the mode of inhibition, the tyrosinase activity is measured at different concentrations of both the substrate (L-DOPA) and the inhibitor (this compound).

Procedure:

-

Follow the general procedure for the tyrosinase inhibition assay as described in section 5.1.

-

Vary the concentration of L-DOPA while keeping the concentration of this compound constant. Repeat this for several concentrations of this compound.

-

Measure the initial reaction velocities (rate of change in absorbance per minute).

-

Lineweaver-Burk Plot: Plot the reciprocal of the initial velocity (1/V) against the reciprocal of the substrate concentration (1/[S]). The pattern of the resulting lines for different inhibitor concentrations will indicate the type of inhibition.

-

Dixon Plot: Plot the reciprocal of the initial velocity (1/V) against the inhibitor concentration ([I]) at different fixed substrate concentrations. The intersection of the lines can be used to determine the inhibition constant (Ki).

Visualizations

Signaling Pathway of Tyrosinase Inhibition

Caption: Tyrosinase inhibition by this compound in the melanin synthesis pathway.

Experimental Workflow for Tyrosinase Inhibition Assay

Caption: Experimental workflow for determining tyrosinase inhibition.

Logical Relationship of this compound Binding

Caption: Logical relationship of non-competitive inhibition by this compound.

Conclusion

This compound exhibits potent, non-competitive inhibition of mushroom tyrosinase. Its mechanism of action is characterized by binding to an allosteric site on the enzyme, which is supported by both kinetic data and molecular docking studies. The quantitative data (IC50 and Ki values) underscore its efficacy as a tyrosinase inhibitor. The detailed experimental protocols provided herein offer a framework for the consistent and reproducible evaluation of this compound and other potential tyrosinase inhibitors. This comprehensive technical guide serves as a valuable resource for the scientific community, facilitating further research into the therapeutic and cosmetic applications of this compound.

References

- 1. This compound and 8-prenylkaempferol, tyrosinase inhibitors, derived from Sophora flavescens - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 3.5. Mushroom Tyrosinase Activity Inhibition Assay [bio-protocol.org]

- 4. Tyrosinase Inhibition and Kinetic Details of Puerol A Having But-2-Enolide Structure from Amorpha fruticosa - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Tyrosinase inhibition assay [bio-protocol.org]

- 6. researchgate.net [researchgate.net]

Potential Therapeutic Applications of Kushenol A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kushenol A is a prenylated flavonoid isolated from the root of Sophora flavescens, a plant with a long history in traditional medicine.[1][2] Emerging research has identified this compound as a promising bioactive compound with a range of potential therapeutic applications, primarily centered on its anti-cancer, anti-inflammatory, and enzyme inhibitory properties. This technical guide provides an in-depth overview of the current scientific understanding of this compound, including its mechanisms of action, quantitative biological activities, and detailed experimental protocols for its investigation.

Anti-Cancer Applications

This compound has demonstrated significant anti-proliferative and pro-apoptotic activities in various cancer cell lines, with a primary mechanism of action involving the inhibition of the PI3K/AKT/mTOR signaling pathway.[1][3]

Mechanism of Action in Cancer

This compound exerts its anti-cancer effects by modulating key cellular processes:

-

Induction of Apoptosis: this compound promotes programmed cell death in cancer cells. This is achieved by upregulating the expression of pro-apoptotic proteins such as Bax and Bad, and downregulating the expression of anti-apoptotic proteins like Bcl-2 and Bcl-xl.[3] Furthermore, it leads to the increased expression of cleaved-caspase 9 and cleaved-caspase 3, key executioners of the apoptotic cascade.[3]

-

Cell Cycle Arrest: The compound has been shown to induce G0/G1 phase cell cycle arrest in a dose-dependent manner.[3] This is accompanied by a reduction in the expression of cyclin-dependent kinases (CDK4, CDK6) and Cyclin D1, and an increase in the expression of cell cycle inhibitors p53 and p21.[1]

-

Inhibition of the PI3K/AKT/mTOR Pathway: A central mechanism of this compound's anti-cancer activity is the suppression of the PI3K/AKT/mTOR signaling pathway, which is crucial for cell growth, proliferation, and survival.[1][3] this compound treatment leads to a dose-dependent reduction in the phosphorylation of both AKT and mTOR, without affecting their total protein levels.[1] The synergistic inhibitory effect on breast cancer cell proliferation when combined with a PI3K inhibitor further supports this mechanism.[1]

Quantitative Anti-Cancer Activity

The following table summarizes the reported IC50 values for this compound in various cancer cell lines.

| Cell Line | Cancer Type | IC50 Value | Reference |

| A549 | Non-Small-Cell Lung Cancer | 5.3 µg/mL | [4] |

| NCI-H226 | Non-Small-Cell Lung Cancer | 20.5 µg/mL | [4] |

| MCF-7 | Breast Cancer (ER-positive) | Not explicitly stated, but proliferation is suppressed at 4-32 µM. | [3] |

| MDA-MB-231 | Breast Cancer (Triple-negative) | Not explicitly stated, but proliferation is suppressed at 4-32 µM. | [3] |

| BT474 | Breast Cancer (ER-positive) | Not explicitly stated, but proliferation is suppressed at 4-32 µM. | [3] |

In Vivo Anti-Tumor Efficacy

In a subcutaneous xenograft mouse model of breast cancer, administration of this compound significantly inhibited tumor growth in a dose-dependent manner.[1][3] Notably, no significant changes in the body weight of the mice were observed during the experiments, suggesting a favorable preliminary safety profile.[1]

Enzyme Inhibitory Applications

This compound has been identified as a potent inhibitor of several enzymes, suggesting its potential use in cosmetic and metabolic applications.

Tyrosinase Inhibition

This compound is a non-competitive inhibitor of tyrosinase, a key enzyme in melanin biosynthesis.[4] This inhibitory activity makes it a potential candidate for skin-whitening and anti-aging cosmetic formulations.

α-Glucosidase and β-Amylase Inhibition

This compound also exhibits inhibitory effects on α-glucosidase and β-amylase, enzymes involved in carbohydrate digestion.[4] This suggests a potential role in the management of metabolic disorders such as type 2 diabetes by modulating postprandial hyperglycemia.

Quantitative Enzyme Inhibitory Activity

| Enzyme | Inhibition Type | IC50 Value | Ki Value | Reference |

| Tyrosinase | Non-competitive | 1.1 µM | 0.4 µM | [4] |

| α-Glucosidase | - | 45 µM | 6.8 µM | [4] |

Signaling Pathway and Experimental Workflow Diagrams

This compound-Mediated Inhibition of the PI3K/AKT/mTOR Signaling Pathway

Caption: PI3K/AKT/mTOR signaling pathway inhibition by this compound.

General Experimental Workflow for Assessing Anti-Cancer Activity

Caption: Workflow for evaluating the anti-cancer effects of this compound.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the research of this compound's therapeutic applications.

Cell Viability Assay (CCK-8)

This protocol is for assessing the effect of this compound on the proliferation of cancer cells.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound-containing medium to each well. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Adriamycin).

-

Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a 5% CO₂ incubator.

-

CCK-8 Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.

-

Final Incubation: Incubate the plate for 1-4 hours at 37°C.

-

Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 value.

Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)

This protocol is for quantifying this compound-induced apoptosis.

-